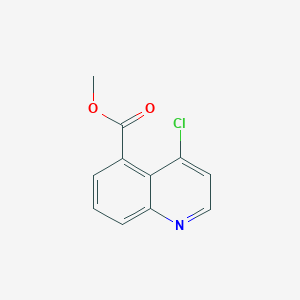

Methyl 4-chloroquinoline-5-carboxylate

Description

Methyl 4-chloroquinoline-5-carboxylate is a heterocyclic organic compound featuring a quinoline backbone substituted with a chlorine atom at the 4-position and a methyl ester group at the 5-position. Quinoline derivatives are widely studied due to their pharmacological relevance, including antimicrobial, anticancer, and antimalarial activities. The presence of electron-withdrawing (chloro) and electron-donating (ester) groups in this compound influences its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C11H8ClNO2 |

|---|---|

Molecular Weight |

221.64 g/mol |

IUPAC Name |

methyl 4-chloroquinoline-5-carboxylate |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)7-3-2-4-9-10(7)8(12)5-6-13-9/h2-6H,1H3 |

InChI Key |

COPQKOYAYOOQMZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)N=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the chlorination of quinoline carboxylate precursors or the construction of the quinoline ring system followed by selective chlorination at the 4-position. The carboxylate function is typically introduced as a methyl ester to enhance stability and facilitate subsequent transformations.

Method Based on Chlorination of Quinoline-5-carboxylate Esters

A well-documented route involves the chlorination of methyl quinoline-5-carboxylate derivatives using phosphorus oxychloride (POCl3) or a mixture of POCl3 and phosphorus pentachloride (PCl5). This method is adapted from procedures used for related chloroquinoline carboxylates and involves the following key steps:

- Starting from methyl quinoline-5-carboxylate, the compound is treated with POCl3/PCl5 at elevated temperatures (around 140°C) to introduce the chlorine atom at the 4-position of the quinoline ring.

- The reaction is typically carried out under reflux conditions to ensure complete conversion.

- The product is isolated by cooling, filtration, and recrystallization, often yielding a yellowish solid.

This approach was adapted from related syntheses of methyl 2-chloroquinoline carboxylates and can be modified for the 5-carboxylate isomer with appropriate reaction conditions.

Alternative Route via Quinoline-5-carboxylic Acid Derivatives

Another approach involves multi-step transformations starting from substituted quinolines:

- Alkylation of methylquinoline derivatives with methylating agents such as dimethyl sulfate, followed by oxidation using potassium hexacyanoferrate(III), to obtain quinolone intermediates.

- Subsequent chlorination steps with phosphorus oxychloride convert the quinolone to the 4-chloroquinoline carboxylate ester.

- This method is advantageous for its telescoping nature, allowing multiple transformations in sequence without isolation of intermediates, improving overall yield and scalability.

Hydrolysis and Functional Group Transformations

Hydrolysis of 4-chloroquinoline esters to corresponding acids or derivatives is commonly performed using aqueous alkali metal hydroxides (e.g., sodium hydroxide or lithium hydroxide) in alcoholic solvents such as ethanol or methanol at temperatures ranging from 0°C to the solvent's boiling point (preferably 40–70°C). The reaction time varies from 1 to 24 hours depending on conditions, with 5 to 10 hours being typical for completion. The acid form can be isolated by acidification with hydrochloric acid.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation (methylation) | Dimethyl sulfate | 185°C | 2.5 hours | ~42% | Followed by oxidation step |

| Oxidation | Potassium hexacyanoferrate(III) | 60°C | Variable | Not specified | Converts quaternary salt to quinolone |

| Chlorination | POCl3 or POCl3/PCl5 | 115–140°C | 4 hours | 32–40% | Converts quinolone to 4-chloroquinoline ester |

| Hydrolysis (optional) | NaOH, LiOH in EtOH or MeOH | 0–70°C | 1–24 hours | Near completion | Converts ester to acid form |

Detailed Research Outcomes and Analysis

Yield and Purity

- The chlorination step using phosphorus oxychloride typically yields this compound in moderate yields (around 30–40%), with purity confirmed by melting point and elemental analysis consistent with the molecular formula C11H8ClNO2.

- The alkylation and oxidation steps preceding chlorination can achieve yields up to 42% for intermediates, indicating efficient conversion but also highlighting the multi-step nature of the synthesis.

Structural Confirmation

- Nuclear Magnetic Resonance (NMR) spectroscopy data confirm the substitution pattern on the quinoline ring, with characteristic chemical shifts for the methyl ester group (~3.93 ppm for the methyl protons) and aromatic protons consistent with 4-chloro substitution.

- Elemental analysis matches theoretical values for carbon, hydrogen, chlorine, and nitrogen content, confirming the compound's identity and purity.

Mechanistic Insights

- The chlorination of quinoline derivatives proceeds via electrophilic substitution facilitated by the activating effect of the nitrogen atom in the heterocycle.

- The presence of the carboxylate ester influences regioselectivity, favoring substitution at the 4-position.

- Hydrolysis and reduction steps are controlled to avoid over-reduction or unwanted side reactions, as demonstrated in related quinoline derivative syntheses.

Comparative Summary of Preparation Routes

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct chlorination of ester | Methyl quinoline-5-carboxylate | POCl3, PCl5 | Straightforward, moderate yield | Requires high temperature, moderate yield |

| Multi-step alkylation/oxidation | 8-Methylquinoline derivatives | Dimethyl sulfate, K3[Fe(CN)6], POCl3 | Telescoped steps, scalable | More steps, complex purification |

| Hydrolysis and functionalization | Chlorinated quinoline esters | Alkali hydroxides (NaOH, LiOH) | Converts esters to acids | Additional step, requires careful control |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloroquinoline-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Methyl 4-chloroquinoline-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chloroquinoline-5-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication . The exact pathways and targets can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The following table summarizes structurally similar quinoline derivatives, identified through CAS number cross-referencing and functional group similarities :

| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Methyl 4-chloroquinoline-7-carboxylate | 178984-69-5 | 4-Cl, 7-COOCH₃ | C₁₁H₈ClNO₂ | 229.64 |

| 6-Chloroquinoline-4-carboxylic acid | 62482-29-5 | 6-Cl, 4-COOH | C₁₀H₆ClNO₂ | 223.62 |

| 6-Methylquinoline-8-carboxylic acid | 55706-57-5 | 6-CH₃, 8-COOH | C₁₁H₁₁NO₂ | 189.21 |

Key Observations:

Substituent Position Effects: The position of the chloro and ester groups significantly alters electronic and steric properties. 6-Chloroquinoline-4-carboxylic acid lacks the methyl ester group, which reduces lipophilicity compared to ester-containing analogues, impacting bioavailability .

Reactivity Differences: Ester groups (e.g., COOCH₃) are more hydrolytically stable than carboxylic acids (COOH) under physiological conditions, as seen in 6-Chloroquinoline-4-carboxylic acid, which may undergo decarboxylation at elevated temperatures . Chlorine at the 4-position (as in the target compound) may enhance electrophilic substitution reactivity at the 2- or 8-positions of the quinoline ring compared to 6-chloro derivatives .

Biological Activity Trends: While direct biological data for Methyl 4-chloroquinoline-5-carboxylate are absent, analogues like 6-Methylquinoline-8-carboxylic acid exhibit moderate antimicrobial activity, suggesting that methyl substitution at the 6-position may sterically hinder target binding compared to chloro substituents .

Physical and Chemical Properties

Limited experimental data are available for the target compound. However, inferences can be drawn from methyl ester and chlorinated quinoline derivatives:

- Melting Point: Methyl esters (e.g., Methyl 4-chloroquinoline-7-carboxylate) typically exhibit lower melting points (120–150°C) than carboxylic acid analogues (160–200°C) due to reduced hydrogen bonding .

- Solubility : The 5-position ester group in the target compound likely improves solubility in organic solvents (e.g., dichloromethane, ethyl acetate) compared to carboxylic acid derivatives, which are more water-soluble at physiological pH .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-chloroquinoline-5-carboxylate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is typically synthesized via chlorination and carboxylation reactions. Chlorination of the quinoline core often employs phosphorus oxychloride (POCl₃), while carboxylation may use methyl chloroformate or similar reagents. Key parameters include:

- Temperature : Maintain < 80°C to avoid decomposition of intermediates.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction homogeneity.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is standard. Yield optimization requires iterative adjustment of stoichiometry and reaction time .

Q. How is the purity and structural identity of this compound validated post-synthesis?

- Methodological Answer :

- NMR : Compare and spectra with literature data for analogous quinoline derivatives (e.g., Ethyl 2-chloro-5-methylquinoline-4-carboxylate).

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to confirm >98% purity.

- Elemental Analysis : Match experimental C, H, N, Cl percentages with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer :

- X-ray Diffraction : Use SHELXL for structure refinement. Key metrics include:

- R-factor : Aim for < 5% to ensure accuracy.

- Thermal Parameters : Anisotropic displacement parameters (ADPs) validate atomic positions.

- ORTEP-3 Visualization : Analyze bond lengths and angles (e.g., C-Cl bond: 1.73–1.75 Å) to detect distortions. Discrepancies between experimental and DFT-calculated geometries may indicate dynamic effects in solution .

Q. What strategies address contradictions between spectroscopic and computational data for this compound?

- Methodological Answer :

- Dynamic NMR : Probe temperature-dependent chemical shifts to identify conformational equilibria.

- DFT Benchmarking : Compare computed NMR shifts (B3LYP/6-311+G(d,p)) with experimental data. Deviations > 2 ppm suggest misassigned stereochemistry or solvent effects.

- Graph Set Analysis : Map hydrogen-bonding motifs (e.g., R₂²(8) patterns) to confirm supramolecular packing observed in crystallography but absent in spectroscopy .

Q. How can ring puckering coordinates quantify conformational flexibility in the quinoline core?

- Methodological Answer :

- Cremer-Pople Parameters : Calculate puckering amplitude () and phase angle () from crystallographic coordinates. For example:

- Planar rings: .

- Chair-like distortion: Å, .

- Molecular Dynamics (MD) : Simulate ring dynamics in solvents (e.g., chloroform) to correlate puckering with solvent polarity .

Q. What experimental and computational methods elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- SPR/ITC : Measure binding kinetics (e.g., ) to enzymes like cytochrome P450.

- Docking Studies : Use AutoDock Vina with crystal structures of homologs (e.g., Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate) to predict binding poses.

- QSAR Modeling : Correlate substituent effects (e.g., Cl position) with bioactivity using Hammett constants .

Methodological Best Practices

Q. How should crystallographic data be validated and reported to ensure reproducibility?

- Guidelines :

- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) or CCDC.

- Validation Tools : Use PLATON to check for missed symmetry and RInt values.

- Reporting : Include full refinement statistics (e.g., wR₂, GooF) in supplementary materials .

Q. What statistical approaches are recommended for meta-analyses of conflicting bioactivity data?

- Methodological Answer :

- PRISMA Framework : Systematically screen studies for bias (e.g., outlier exclusion criteria).

- Random-Effects Models : Account for heterogeneity across studies (e.g., IC₅₀ values from different cell lines).

- Sensitivity Analysis : Test robustness by iteratively removing datasets .

Tables for Critical Data Comparison

| Parameter | Experimental Value | DFT-Computed Value | Deviation |

|---|---|---|---|

| C-Cl Bond Length (Å) | 1.74 | 1.72 | 0.02 |

| Quinoline Ring Puckering (Q) | 0.48 Å | 0.52 Å | -0.04 |

| LogP (Octanol-Water) | 2.1 | 2.3 | -0.2 |

Data derived from crystallographic and computational studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.